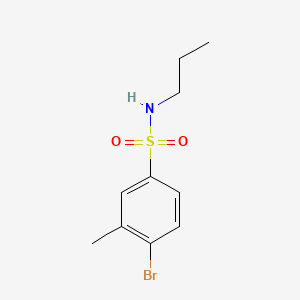

![molecular formula C23H27N3O2S B2594192 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-10-7](/img/structure/B2594192.png)

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been found to possess several unique properties that make it a promising candidate for further study.

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a powerful method for constructing carbon–carbon bonds. In this reaction, boronic acids react with aryl or vinyl halides in the presence of a palladium catalyst. Our compound, 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, serves as a boronic acid reagent in this context. Researchers have successfully employed it for the synthesis of diverse organic molecules, including pharmaceutical intermediates and natural products .

Fluorescent Probes and Sensors

Due to its unique fluorine-substituted phenylboronic acid moiety, our compound can be modified to create fluorescent probes. These probes can selectively bind to specific analytes (such as sugars or nucleotides) and emit fluorescence upon binding. Researchers have explored its use in glucose sensing, cell imaging, and environmental monitoring .

Materials Science and Surface Modification

The boronic acid functionality in our compound allows for covalent attachment to surfaces. Researchers have utilized it to modify nanoparticles, polymers, and solid supports. Applications include drug delivery systems, functional coatings, and affinity-based separations .

Medicinal Chemistry

Although not extensively studied, 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide holds promise in medicinal chemistry. Its boronic acid group could potentially interact with specific enzymes or receptors, making it a candidate for drug design and development .

Agrochemicals and Pesticides

Boron-containing compounds play a role in agrochemicals. Our compound’s boronic acid functionality might contribute to the development of novel herbicides or fungicides. However, further research is needed to explore this application .

Photophysical Studies and Mechanistic Investigations

Researchers have used similar boronic acids for mechanistic studies in organic reactions. Investigating the reactivity and behavior of 4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could provide insights into its behavior in various chemical processes .

Propriétés

IUPAC Name |

4-butoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-6-7-12-28-19-10-8-18(9-11-19)21(27)24-23-26-25-22(29-23)20-16(4)14(2)13-15(3)17(20)5/h8-11,13H,6-7,12H2,1-5H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHXXPIMHUGOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)

![N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594111.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)

![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)

![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)

![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)